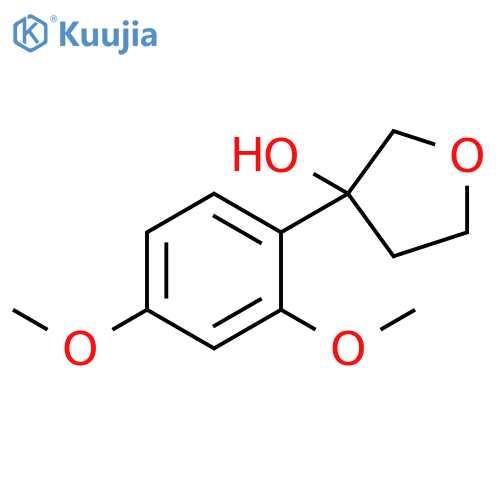Cas no 1343935-30-7 (3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro-)

3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro-
-
- MDL: MFCD18332678
- インチ: 1S/C12H16O4/c1-14-9-3-4-10(11(7-9)15-2)12(13)5-6-16-8-12/h3-4,7,13H,5-6,8H2,1-2H3
- InChIKey: QJVJZHIQNOBVRN-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2=CC=C(OC)C=C2OC)(O)C1
3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB557483-1 g |
3-(2,4-Dimethoxyphenyl)oxolan-3-ol; . |
1343935-30-7 | 1g |
€581.40 | 2022-07-28 | ||
| abcr | AB557483-1g |
3-(2,4-Dimethoxyphenyl)oxolan-3-ol; . |
1343935-30-7 | 1g |
€635.40 | 2023-08-31 |
3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro- 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
2. Book reviews
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro-に関する追加情報
Introduction to 3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro- (CAS No. 1343935-30-7) and Its Emerging Applications in Chemical Biology
3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro-, identified by the CAS number 1343935-30-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacophoric features. This tetrahydrofuran derivative is characterized by a furanose moiety linked to a 2,4-dimethoxyphenyl group, making it a promising candidate for further exploration in drug discovery and synthetic chemistry. The compound’s molecular architecture suggests potential interactions with biological targets, which has spurred interest in its pharmacological properties and synthetic utility.
The significance of 3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro- lies in its ability to serve as a versatile scaffold for the development of novel bioactive molecules. The presence of both the furan ring and the dimethoxyphenyl group provides multiple sites for functionalization, enabling chemists to tailor its properties for specific applications. Recent advancements in medicinal chemistry have highlighted the importance of such heterocyclic compounds in designing molecules with enhanced binding affinity and selectivity towards biological targets.
In the realm of drug discovery, CAS No. 1343935-30-7 has been explored as a precursor for synthesizing derivatives with potential therapeutic benefits. The furanose moiety is particularly noteworthy, as it is commonly found in natural products and has been implicated in various biological processes. Researchers have leveraged this structural motif to develop compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The dimethoxyphenyl group further enhances the compound’s pharmacological profile by contributing to its lipophilicity and metabolic stability.
Recent studies have demonstrated the synthetic versatility of 3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro-, showcasing its utility in constructing more complex molecules through various chemical transformations. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the scaffold, thereby expanding its chemical space. These modifications have led to the discovery of novel analogs with improved pharmacokinetic profiles and reduced toxicity.
The integration of computational chemistry has further accelerated the exploration of CAS No. 1343935-30-7. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective derivatives. By leveraging virtual screening techniques, researchers can predict binding affinities and optimize lead structures before conducting costly wet-lab experiments. This approach has significantly streamlined the drug discovery process and enhanced the efficiency of hit identification.
Another exciting aspect of 3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro- is its potential role in developing bioconjugates and prodrugs. The presence of both polar and nonpolar regions in its structure makes it an ideal candidate for linking with other biomolecules or for designing prodrug formulations that enhance bioavailability. Such applications are particularly relevant in oncology, where targeted delivery systems are critical for improving therapeutic outcomes.
The environmental impact of synthesizing CAS No. 1343935-30-7 has also been a focus of recent research. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste and reducing energy consumption. For example, solvent-free reactions and catalytic methods have been explored to improve atom economy and reduce the environmental footprint of production processes.
Future directions for 3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro- include exploring its role in modulating neurological disorders. The structural features of this compound suggest potential interactions with neurotransmitter receptors and ion channels, making it a candidate for developing novel therapeutics for conditions such as Alzheimer’s disease or Parkinson’s disease. Preclinical studies are underway to evaluate its efficacy and safety profile in animal models.
The versatility of CAS No. 1343935-30-7 extends beyond pharmaceutical applications; it also holds promise in materials science and agrochemicals. Its unique structural motifs make it suitable for designing advanced materials with tailored properties or for developing next-generation pesticides that are more environmentally friendly.
In conclusion,3-Furanol, CAS No, 1343935-30-7, represents a compelling example of how structurally complex molecules can be harnessed for diverse applications in chemical biology and beyond. Its distinct pharmacophoric features, synthetic versatility, and potential environmental benefits make it a valuable asset in modern research endeavors.
1343935-30-7 (3-Furanol, 3-(2,4-dimethoxyphenyl)tetrahydro-) 関連製品
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)
- 1707727-38-5(2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)
- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 2248291-58-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2,2-difluoroethoxy)pyrazine-2-carboxylate)
- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)